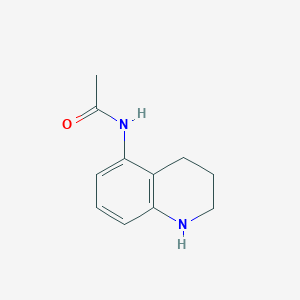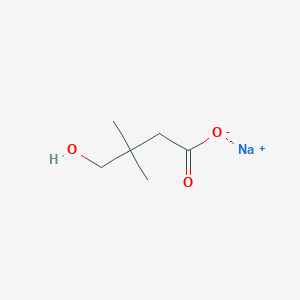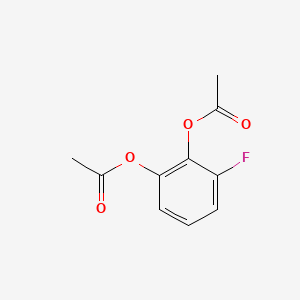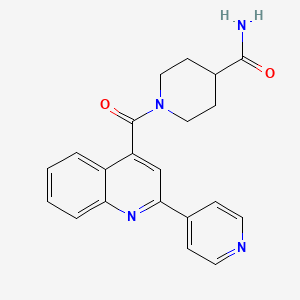![molecular formula C14H11Cl2FOS B2692784 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene CAS No. 339010-82-1](/img/structure/B2692784.png)
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the chlorination of 2,4-dichlorophenol followed by the introduction of a fluorophenylthioether group. Precise synthetic methods and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is C~14~H~9~Cl~2~FOS . Its chemical structure consists of a dichlorobenzene core with an ethoxy group attached to a sulfur atom, which in turn is linked to a fluorophenyl group. The three-dimensional arrangement of atoms can be visualized using computational tools .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Researchers have explored its reactivity in substitution reactions, nucleophilic additions, and cross-coupling reactions. These investigations provide insights into its synthetic utility and potential applications .
Applications De Recherche Scientifique
Synthesis and Cycloaddition Reactions
The compound has been utilized in the synthesis of various benzene derivatives, demonstrating its role in cycloaddition reactions. For example, [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene were synthesized, showcasing the use of similar compounds in the formation of complex chemical structures through Diels–Alder cycloaddition reactions under thermal and microwave irradiation conditions (Sridhar, Krishna, & Rao, 2000).
Chemical Sensing and Detection
The compound's derivatives have been applied in chemical sensing and detection. For instance, a colorimetric and fluorogenic sensor for detecting Hg2+ and Cr3+ ions in neutral water was developed using a related chemical structure. This sensor involved reacting specific benzene derivatives, indicating the potential for using similar compounds in environmental monitoring and safety applications (Das, Ghosh, Bhatt, & Das, 2012).
Polymeric Materials Development
In the field of material science, related benzene compounds have been employed in the development of polymeric materials. For example, transparent polyimides with high refractive indices were synthesized using thiophenyl-substituted benzidines, demonstrating the utility of these compounds in creating advanced materials with specific optical properties (Tapaswi et al., 2015).
Organic Solar Cells
In the domain of renewable energy, similar compounds have been utilized in the fabrication of organic solar cells. For instance, a study described the use of indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, highlighting the role of benzene derivatives in improving the efficiency of solar energy conversion (Cheng, Li, & Zhan, 2014).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene should adhere to standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Consult safety data sheets and relevant guidelines for detailed safety information .
Propriétés
IUPAC Name |
2,4-dichloro-1-[2-(4-fluorophenyl)sulfanylethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FOS/c15-10-1-6-14(13(16)9-10)18-7-8-19-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSEIFICNYYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)




![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)
![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)